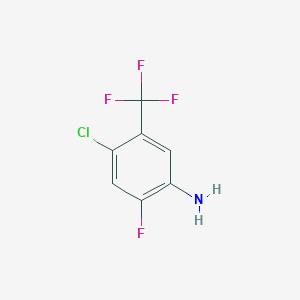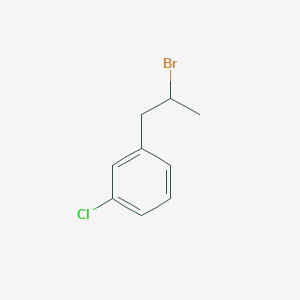![molecular formula C14H6ClF3N2O3 B2910889 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxyisoindole-1,3-dione CAS No. 338979-23-0](/img/structure/B2910889.png)
2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxyisoindole-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxyisoindole-1,3-dione is a notable compound due to its unique structure and properties As the name suggests, it comprises a pyridine ring substituted with chloro and trifluoromethyl groups, linked to an isoindole-dione moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxyisoindole-1,3-dione involves several steps:
Starting Materials: : The process typically begins with the preparation of the substituted pyridine and isoindole-dione precursors.
Reaction Steps
Pyridine Substitution: : The chloro and trifluoromethyl groups are introduced onto the pyridine ring via halogenation and subsequent functional group transformations.
Coupling Reaction: : The substituted pyridine is then coupled with the isoindole-dione precursor under suitable conditions, often involving the use of a base and an appropriate solvent.
Industrial Production Methods
While detailed industrial methods are proprietary, large-scale production likely mirrors the lab-scale synthetic routes, with optimizations for yield, purity, and cost-efficiency. This could involve the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxyisoindole-1,3-dione can undergo various reactions:
Oxidation: : This compound can be oxidized under strong oxidative conditions.
Reduction: : Specific reducing agents can target the halogenated pyridine ring or the isoindole-dione structure.
Substitution: : The chloro group, being a good leaving group, can be substituted with different nucleophiles.
Common Reagents and Conditions
Oxidation: : Agents like potassium permanganate or hydrogen peroxide.
Reduction: : Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: : Nucleophiles like amines, thiols, or alcohols.
Major Products
Oxidation: : Results in the formation of oxidized derivatives of the pyridine or isoindole-dione moieties.
Reduction: : Leads to reduced forms with diminished or altered functional groups.
Substitution: : Produces a variety of derivatives depending on the nucleophiles used.
科学研究应用
Chemistry
In chemistry, 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxyisoindole-1,3-dione is utilized as an intermediate for synthesizing more complex molecules.
Biology
In biological research, it serves as a molecular probe for studying enzyme activities and receptor interactions due to its unique functional groups.
Medicine
Medicinally, it is being investigated for its potential as a drug candidate, particularly in targeting specific pathways related to its structural motifs.
Industry
In industrial applications, this compound can be used in the development of agrochemicals, polymer additives, and specialty chemicals.
作用机制
Mechanism by Which the Compound Exerts Its Effects
2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxyisoindole-1,3-dione interacts with molecular targets through hydrogen bonding, halogen bonding, and hydrophobic interactions.
Molecular Targets and Pathways Involved
It mainly targets enzymes and receptors with active sites compatible with its structural configuration, influencing pathways involved in cell signaling, metabolic processes, or genetic regulation.
相似化合物的比较
Similar Compounds
2-[3-Bromo-5-(trifluoromethyl)pyridin-2-yl]oxyisoindole-1,3-dione: : A bromo analogue with slightly different reactivity.
2-[3-Chloro-5-(methyl)pyridin-2-yl]oxyisoindole-1,3-dione: : A variant with a methyl group instead of trifluoromethyl, altering its hydrophobicity and reactivity.
Highlighting Its Uniqueness
2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxyisoindole-1,3-dione stands out due to the trifluoromethyl group's influence on its electron density and molecular interactions, which can lead to unique biological and chemical properties compared to its analogues.
Exploring the intricacies of this compound underlines its significance and broad utility across various scientific domains. Got anything you’d like to delve deeper into?
属性
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6ClF3N2O3/c15-10-5-7(14(16,17)18)6-19-11(10)23-20-12(21)8-3-1-2-4-9(8)13(20)22/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCJNZODNFXJIIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)OC3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6ClF3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-N'-[2-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2910807.png)
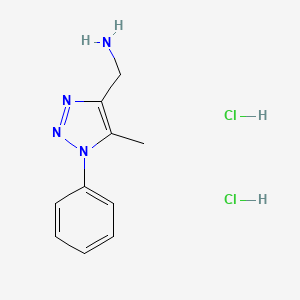
![8-(3,4-dimethylphenyl)-1,7-dimethyl-3-(3-oxobutan-2-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2910810.png)
![3-({[3,3'-Bithiophene]-5-yl}methyl)-1-(3-phenylpropyl)urea](/img/structure/B2910812.png)
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(phenylthio)propanamide hydrochloride](/img/structure/B2910813.png)
![1-[(2-chlorophenyl)methyl]-6-ethoxy-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one](/img/structure/B2910814.png)
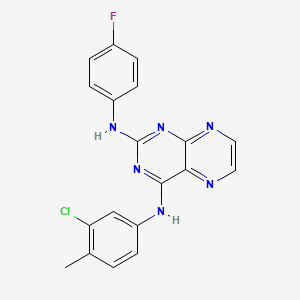
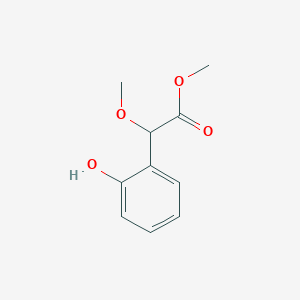
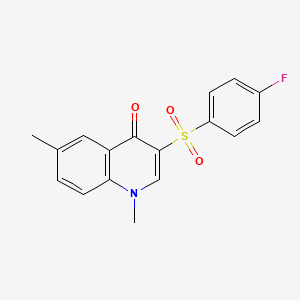
![4-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-6-ethoxy-2-methylpyrimidine](/img/structure/B2910822.png)
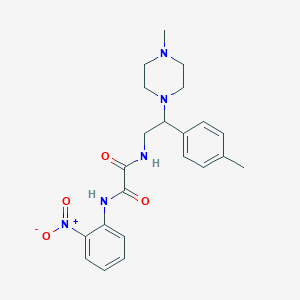
![(5-Bromo-6-phenyl-1H-pyrazolo[3,4-b]pyridin-3-yl) cyclopropane carboxamide](/img/structure/B2910825.png)
